2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide is a novel compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of phenoxy, thiophene, and pyrazole moieties, which contribute to its unique chemical properties and biological activities.
Preparation Methods
The synthesis of 2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide typically involves a multi-step process. One common synthetic route includes the Claisen-Schmidt condensation reaction of precursors with 1-(thiophen-2-yl)ethan-1-one in ethanol in the presence of potassium hydroxide at reflux . This method allows for the formation of the desired chalcone intermediate, which can then be further reacted to yield the final product.
Chemical Reactions Analysis
2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenoxy, thiophene, or pyrazole moieties .
Scientific Research Applications
This compound has shown promise in several scientific research applications. It has been studied for its cytotoxic, anti-inflammatory, anti-metastatic, and anti-oxidant activities . For instance, it has demonstrated the ability to induce apoptosis in cancer cell lines such as MCF7 and HEP2, making it a potential candidate for cancer therapy. Additionally, its anti-inflammatory properties have been explored for the treatment of various inflammatory conditions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the expression of genes such as KI-67, Survivin, IL-1B, IL-6, COX-2, and AKT1 . These interactions lead to the activation of apoptotic pathways, including the activation of caspases and the inhibition of anti-apoptotic proteins like BCL2. This results in the induction of apoptosis and the suppression of cell proliferation.
Comparison with Similar Compounds
2-phenoxy-N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide can be compared to other similar compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide . While both compounds contain thiophene and acetamide moieties, the presence of the pyrazole ring in this compound contributes to its unique chemical properties and biological activities. This makes it distinct from other related compounds and highlights its potential for various applications.
Properties
IUPAC Name |
2-phenoxy-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c21-17(13-22-14-5-2-1-3-6-14)18-9-11-20-10-8-15(19-20)16-7-4-12-23-16/h1-8,10,12H,9,11,13H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRGPXUZSIRKGAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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